(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
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Overview
Description
(2R, 5R)-5-Boc-2,5-diaza-bicyclo[222]octan-3-one is a bicyclic compound featuring a diaza-bicyclo[222]octane core The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a carbonyl compound, followed by the introduction of the Boc protecting group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as chromatography and crystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound shares a similar bicyclic structure but differs in its functional groups and biological activity.
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Another compound with a bicyclic core, used as a multiple inhibitor of SARS-CoV-2 targets.
1,4-Diazabicyclo[2.2.2]octane: A related compound used in the synthesis of piperazine derivatives.
Uniqueness
(2R, 5R)-5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one is unique due to its specific stereochemistry and the presence of the Boc protecting group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-5-8(13)9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYMGPMNHLGSJ-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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